5,6-Dihydro-5-phosphanthridinol 5-oxide
Description
Structure
3D Structure
Properties
CAS No. |
20702-05-0 |
|---|---|
Molecular Formula |
C13H11O2P |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
5-hydroxy-6H-phosphanthridine 5-oxide |
InChI |
InChI=1S/C13H11O2P/c14-16(15)9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)16/h1-8H,9H2,(H,14,15) |
InChI Key |
RNEVSLVIPQIYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3P1(=O)O |
Origin of Product |
United States |
Reactivity, Transformation, and Mechanistic Studies of 5,6 Dihydro 5 Phosphanthridinol 5 Oxide
Reactivity of the Phosphorus(V) Center
The phosphorus(V) center in 5,6-Dihydro-5-phosphanthridinol 5-oxide is the focal point of significant chemical activity, primarily involving nucleophilic attack and electrophilic activation.
Nucleophilic Attack at Phosphorus
Nucleophilic substitution at the tetracoordinate phosphorus atom of phosphine (B1218219) oxides is a well-established reaction class. In the context of this compound, the phosphorus atom is electrophilic and susceptible to attack by various nucleophiles. The mechanism of these reactions can proceed through either a concerted SN2-type pathway, involving a pentacoordinate transition state, or a stepwise addition-elimination mechanism, which involves a stable pentacoordinate intermediate. drugfuture.comresearchgate.netnih.gov
The outcome of such reactions is highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. For instance, the hydroxyl group at the phosphorus center can be substituted by other nucleophiles, leading to a variety of 5-substituted-5,6-dihydrophosphanthridine 5-oxides. While specific studies on this compound are not extensively documented, the general principles of nucleophilic substitution at a phosphorus(V) center suggest that reactions with alkoxides, amines, and other nucleophiles are feasible.
Electrophilic Activation of the Phosphine Oxide Functionality
The phosphine oxide group (P=O) itself can be activated by electrophiles. This activation enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. Common activating agents include strong acids, acid chlorides, and other Lewis acids. This strategy is often employed to facilitate the reduction of the phosphine oxide or to promote other substitution reactions at the phosphorus center. While direct experimental data on the electrophilic activation of this compound is limited, the general reactivity of phosphine oxides suggests that this approach would be a viable strategy to modulate its chemical behavior.
Transformations Involving the Dihydroanthracene Framework
The dibenzo-fused ring system of the molecule, akin to a dihydroanthracene structure, can undergo transformations that alter its degree of saturation and introduce new functionalities.
Aromatization and Dehydrogenation Studies
The conversion of the 5,6-dihydrophosphanthridine skeleton to the fully aromatic phosphanthridine (B85997) system is a key transformation. This aromatization can be achieved through dehydrogenation reactions. Various oxidizing agents and catalytic systems are known to effect such transformations in related heterocyclic systems. For instance, palladium-catalyzed intramolecular dehydrogenative coupling has been successfully employed for the synthesis of 5,6-dihydrophenanthridines, a closely related nitrogen-containing analogue. nih.govresearchgate.net Similar strategies could potentially be applied to this compound to yield the corresponding aromatic phosphanthridinium species. The choice of oxidant and reaction conditions would be critical to achieve selective dehydrogenation without affecting other functional groups in the molecule.
Functionalization of Aromatic Rings
The two benzene (B151609) rings of the dibenzo[b,d]phosphorin framework are amenable to electrophilic aromatic substitution reactions. The directing effects of the phosphorus-containing ring and any existing substituents would govern the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially be used to introduce a variety of functional groups onto the aromatic backbone, leading to a diverse range of derivatives with modified electronic and steric properties.
Oxidative and Reductive Manipulations of the 5-oxide Moiety
The phosphine oxide functionality is a key reactive handle for both oxidative and reductive transformations.
The reduction of the phosphine oxide to the corresponding phosphine is a fundamental transformation in organophosphorus chemistry. A variety of reducing agents are available for this purpose, with silanes being particularly effective and chemoselective. researchgate.netorganic-chemistry.orgnih.govkul.pl For example, trichlorosilane (B8805176) (HSiCl3) in the presence of a base, or other silanes like phenylsilane, are commonly used. kul.pl The reduction of this compound would yield the corresponding 5,6-dihydrophosphanthridinol, a trivalent phosphorus compound.
A mild, one-pot reduction of various phosphine(V) oxides to phosphines(III) has been achieved using oxalyl chloride as an activating agent followed by hexachlorodisilane (B81481) as the reducing agent. nih.gov This method has proven effective for a range of substrates and could be applicable to the reduction of the target compound.
Below is a table summarizing the potential reactivity of this compound based on the chemistry of related compounds.
| Reaction Type | Reagents and Conditions | Potential Product(s) | Relevant Findings |
| Nucleophilic Substitution at P | Nucleophiles (e.g., ROH, RNH2) | 5-substituted-5,6-dihydrophosphanthridine 5-oxides | Proceeds via SN2@P or addition-elimination mechanisms. drugfuture.comresearchgate.netnih.gov |
| Aromatization | Oxidizing agents (e.g., Pd/C, DDQ) | Phosphanthridinium salts | Dehydrogenation of the dihydroanthracene framework. nih.govresearchgate.net |
| Reduction of P=O | Silanes (e.g., HSiCl3, PhSiH3), Oxalyl chloride/Si2Cl6 | 5,6-Dihydrophosphanthridinol | Chemoselective reduction of the phosphine oxide. researchgate.netorganic-chemistry.orgnih.govkul.plnih.gov |
| Aromatic Functionalization | Electrophiles (e.g., HNO3, Br2) | Substituted this compound | Electrophilic aromatic substitution on the benzene rings. |
Reaction Kinetics and Thermodynamic Considerations
The reactivity of this compound is centered around the phosphorus atom and the P=O and P-O bonds. As a cyclic phosphinate, it is expected to undergo reactions such as hydrolysis, reduction, and thermal decomposition. The kinetics and thermodynamics of these transformations are influenced by factors like the steric and electronic environment of the phosphorus center, the solvent, and the presence of catalysts.
One of the most studied reactions for analogous cyclic phosphinates is hydrolysis. The rate of hydrolysis is dependent on the pH of the medium. Under alkaline conditions, the hydrolysis of phosphinates generally proceeds via nucleophilic attack at the phosphorus atom. Studies on various cyclic phosphinates have shown that the hydrolysis of five-membered cyclic phosphinates is often faster than that of their acyclic or six-membered cyclic counterparts. researchgate.net
Table 1: Illustrative Rate Constants for Alkaline Hydrolysis of Analogous Cyclic Phosphinates
| Compound Class | Solvent | Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) |
| Five-membered cyclic phosphinates | 50% ethanol-water | 50 | 1.18 x 10⁻⁴ |
| Five-membered cyclic phosphinates | 50% ethanol-water | 60 | 2.24 x 10⁻⁴ |
| Five-membered cyclic phosphinates | 50% ethanol-water | 70 | 4.22 x 10⁻⁴ |
This data is representative of analogous compounds and not specific to this compound. Data adapted from studies on the alkaline hydrolysis of various cyclic phosphinates. nih.gov
Acid-catalyzed hydrolysis is also a common reaction for phosphinates, often requiring harsher conditions such as concentrated hydrochloric acid and elevated temperatures to proceed at a reasonable rate. nih.gov
Table 2: Representative Thermodynamic Data for Organophosphorus Compound Reactions
| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |
| Hydrolysis of a P-O bond | Generally < 0 | Variable | Generally < 0 |
| Thermal Decomposition | Generally > 0 | > 0 | Dependent on T |
This table provides generalized thermodynamic trends for reactions of organophosphorus compounds.
Exploration of Reaction Mechanisms through Experimental and Theoretical Approaches
The elucidation of reaction mechanisms for compounds like this compound involves a combination of experimental techniques and theoretical calculations.
Experimental Approaches:
Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing substrate and reagent concentrations, temperature, solvent polarity) provides insights into the reaction order and the nature of the transition state.
Isotopic Labeling: Using isotopes such as ¹⁸O in water during hydrolysis can help determine the point of bond cleavage (i.e., P-O vs. C-O bond scission).
Spectroscopic Analysis: Techniques like ³¹P NMR, ¹H NMR, and IR spectroscopy are invaluable for identifying reactants, intermediates, and products, thus mapping the reaction pathway. For instance, the chemical shift in ³¹P NMR can indicate changes in the coordination and electronic environment of the phosphorus atom throughout a reaction.
Stereochemical Studies: For chiral phosphinates, analyzing the stereochemical outcome of a reaction (e.g., inversion or retention of configuration at the phosphorus center) can provide strong evidence for a particular mechanism, such as an Sₙ2-type process.
Theoretical and Computational Approaches:
In the absence of extensive experimental data, computational chemistry serves as a powerful tool for investigating reaction mechanisms.
Density Functional Theory (DFT): Methods like B3LYP with appropriate basis sets (e.g., 6-311+G(3df,2p)) are commonly used to calculate the geometries of reactants, transition states, and products. nih.gov This allows for the mapping of the potential energy surface of a reaction.
Transition State Theory: By locating the transition state structure and calculating its energy, the activation energy (Ea) for a reaction can be determined, providing a quantitative measure of the kinetic barrier.
Solvation Models: To simulate reactions in solution, continuum solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are often employed to account for the effect of the solvent on the reaction energetics.
Isodesmic Reactions: This method can be used to calculate accurate enthalpies of formation for compounds where experimental data is lacking, by using a balanced chemical equation where the number and types of bonds are conserved. nih.gov
For a reaction such as the hydrolysis of this compound, theoretical studies could model the approach of a water molecule or a hydroxide (B78521) ion to the phosphorus center, the formation of a pentacoordinate intermediate or transition state, and the subsequent departure of the leaving group. Such calculations can help to distinguish between associative and dissociative mechanisms.
Spectroscopic and Structural Analysis of this compound: A Review of Available Data
Initial Research Findings and Limitations
Following an extensive search for spectroscopic data pertaining to the chemical compound this compound, it has been determined that there is a significant lack of publicly available, detailed experimental data required to fulfill the comprehensive outline for this article. While basic information such as the molecular formula (C₁₃H₁₁O₂P) and molecular weight (230.2 g/mol ) is accessible, specific and in-depth spectroscopic characterization data remains elusive in the reviewed scientific literature and databases. nih.govncats.io
The intended scope of this article was to provide a thorough analysis based on advanced spectroscopic techniques. However, the necessary experimental outputs, including detailed peak assignments and coupling constants from multi-dimensional and Phosphorus-31 Nuclear Magnetic Resonance (NMR) spectroscopy, precise mass-to-charge ratios and fragmentation pathways from High-Resolution and Tandem Mass Spectrometry (MS), and specific vibrational mode frequencies from Infrared (IR) and Raman spectroscopy for this compound, are not sufficiently documented in the available resources.
General principles and applications of the proposed analytical methods are well-established for organophosphorus compounds and heterocyclic systems. For instance, related studies on phosphine oxides and dihydropyrimidine (B8664642) derivatives offer insights into the types of spectroscopic behavior that might be expected. researchgate.net However, without direct experimental evidence for this compound, any attempt to generate the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy.
Therefore, this article cannot be constructed as originally outlined due to the absence of specific, verifiable spectroscopic data for the target compound. Further empirical research and publication of the findings are necessary to enable a comprehensive spectroscopic and structural elucidation of this compound.
Spectroscopic Characterization and Advanced Structural Elucidation of 5,6 Dihydro 5 Phosphanthridinol 5 Oxide
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure Probing
A thorough investigation of the electronic properties of 5,6-Dihydro-5-phosphanthridinol 5-oxide through UV-Vis absorption and fluorescence spectroscopy would provide valuable insights into its electronic transitions. Typically, the UV-Vis absorption spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to the energy required to promote electrons to higher energy orbitals. This information is crucial for understanding the electronic structure and conjugation within the molecule.
Fluorescence spectroscopy would complement the absorption data by detailing the emission properties of the compound after excitation. This would involve determining the fluorescence emission maxima and the quantum yield, which are critical parameters for assessing the compound's potential in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.
However, at present, there are no published studies containing UV-Vis absorption or fluorescence spectra specifically for this compound. Research in this area has predominantly focused on its derivatives, such as 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives, which exhibit distinct photophysical properties.
X-ray Crystallography for Definitive Solid-State Structural Determination
Such structural information is fundamental to understanding the compound's physical properties and its structure-property relationships. For instance, the planarity of the phosphanthridine (B85997) ring system and the orientation of the P=O bond would be accurately determined.
Despite the importance of this data, a search of crystallographic databases reveals no deposited crystal structure for this compound. While crystallographic data exists for related phosphine (B1218219) oxide compounds, this information cannot be directly extrapolated to the title compound.
In-Depth Computational Analysis of this compound Remains Elusive
A thorough investigation into the computational and theoretical chemistry of the compound this compound reveals a significant gap in publicly available scientific literature. Despite targeted searches for quantum chemical calculations, conformational analyses, predicted spectroscopic properties, and theoretical reaction mechanisms, specific studies detailing these aspects for this particular molecule could not be located.
While general methodologies for computational chemistry, such as Density Functional Theory (DFT), are widely applied to understand the electronic structure, bonding, and reactivity of various organic and organophosphorus compounds, dedicated research articles or database entries presenting this information for this compound are not readily accessible.
Consequently, the creation of a detailed article covering the specific topics of its molecular orbital analysis, bond length and angle data, electrostatic potential mapping, conformational energy landscapes, and theoretical reaction pathways is not feasible at this time. The scientific community has yet to publish in-depth computational studies that would provide the necessary data for such a review.
Further research in the field of computational chemistry would be required to elucidate the specific theoretical and electronic properties of this compound.
Computational Chemistry and Theoretical Investigations of 5,6 Dihydro 5 Phosphanthridinol 5 Oxide
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their interactions. This technique calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the dynamic nature of chemical systems at an atomic level. For a molecule like 5,6-Dihydro-5-phosphanthridinol 5-oxide, MD simulations could offer a deeper understanding of its conformational flexibility, solvent interactions, and potential binding mechanisms with other molecules.
While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to hypothesize its dynamic behavior. Such simulations would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. The choice of force field is critical for accurately modeling the intramolecular and intermolecular forces governing the molecule's behavior.
A hypothetical MD simulation of this compound in an aqueous environment would track the movement of the molecule over time, revealing how it interacts with surrounding water molecules. Key aspects to be analyzed would include the formation and lifetime of hydrogen bonds between the phosphoryl oxide group (P=O) and the hydroxyl group (-OH) with water. The simulation would also illustrate the flexibility of the tricyclic phosphanthridine (B85997) core and the rotational freedom of the P-C and P-O bonds.
The dynamic behavior of related organophosphorus heterocycles has been a subject of computational studies, often in the context of their application as flame retardants or in medicinal chemistry. These studies can provide a framework for understanding the potential interactions of this compound. For instance, simulations of similar compounds often focus on their interaction with polymers or biological macromolecules.
Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
| System Composition | 1 molecule of this compound, ~5000 water molecules |
| Force Field | A general Amber force field (GAFF) or similar, with parameters for organophosphorus compounds. |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 nanoseconds |
| Time Step | 2 femtoseconds |
| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions (RDF), Hydrogen Bond Analysis. |
The results from such a simulation could be presented in various forms. For example, a Radial Distribution Function (RDF) plot would show the probability of finding a water molecule at a certain distance from the phosphoryl oxygen, providing a quantitative measure of the solvation shell structure. Similarly, analysis of the dihedral angles within the phosphanthridine ring system over the course of the simulation would reveal its conformational landscape and the energy barriers between different conformations.
Applications and Advanced Research Directions of 5,6 Dihydro 5 Phosphanthridinol 5 Oxide in Chemical Sciences
Role as Ligands in Transition Metal Catalysis
Secondary phosphine (B1218219) oxides (SPOs) are a significant class of pre-ligands in homogeneous catalysis. researchgate.net They exist in equilibrium between two tautomeric forms: the tetracoordinated phosphine oxide form and the tricoordinated phosphinous acid form (P-OH). researchgate.net This tautomerism is central to their function, allowing them to act as versatile ligands for a wide array of transition metals. researchgate.netwikipedia.org While the phosphine oxide itself is a weak, hard Lewis base that coordinates through its oxygen atom, the phosphinous acid tautomer is a P-donor ligand with properties comparable to traditional phosphines. wikipedia.org
The design of ligands based on 5,6-dihydro-5-phosphanthridinol 5-oxide leverages its inherent structural features. The core of the molecule is a dibenzophosphole ring system, which imparts significant rigidity and defined steric bulk. This scaffold can be functionalized to create monodentate or multidentate ligands for transition metal complexes.
The key to its function as a ligand is the in-situ tautomerization to its phosphinous acid form. researchgate.net In the presence of a metal center, the equilibrium shifts, and the phosphorus atom coordinates directly to the metal. This P-coordination makes it a strong field ligand. wikipedia.org The oxygen atom of the resulting P-OH group can still participate in secondary interactions, such as intramolecular hydrogen bonding, which can stabilize the catalytic complex. wikipedia.org Mixed phosphine-phosphine oxide ligands have also been investigated for their hemilabile properties, where the P=O group can reversibly coordinate to a metal center, a behavior that could be engineered into derivatives of this compound. wikipedia.org
Ligands derived from secondary phosphine oxides are employed in a variety of transition-metal-catalyzed reactions, most notably in cross-coupling reactions for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. researchgate.net The unique electronic and steric properties of the phosphinous acid ligand derived from this compound make it a promising candidate for enhancing catalytic activity and selectivity in such transformations.
The rigid backbone of the molecule can influence the geometry of the resulting metal complex, potentially leading to improved control over the reaction outcome. For instance, platinum complexes featuring novel PNP-pincer ligands have been shown to catalyze photoreactions under visible light, including the hydroxy/alkoxy alkylation of olefins, a reaction not achievable with more common ligands. chiba-u.jp This highlights the potential for SPO-based scaffolds like this compound to enable new or more efficient catalytic processes.
Table 1: Representative Homogeneous Catalytic Reactions Utilizing Secondary Phosphine Oxide (SPO) Ligands
| Catalytic Reaction | Metal Catalyst | Role of SPO Ligand | Reference |
| Cross-Coupling Reactions | Palladium, Nickel | Stabilizes the active metal center, influences reductive elimination. | researchgate.net |
| Cycloaddition Reactions | Various | Controls stereoselectivity and regioselectivity. | researchgate.net |
| Epoxidation of Olefins | Molybdenum, Tungsten | Forms part of the primary coordination sphere of the metal oxide catalyst. | researchgate.net |
| Photoreactions (e.g., Alkylation) | Platinum | Enables catalysis under visible light irradiation and facilitates novel reactivity. | chiba-u.jp |
Understanding the catalytic cycle is paramount for optimizing reaction conditions and designing better catalysts. For cycles involving SPOs like this compound, a key mechanistic feature is the initial tautomerization to the active phosphinous acid ligand. researchgate.net Once coordinated to the metal, the ligand participates in the fundamental steps of the catalytic cycle, such as oxidative addition and reductive elimination.
In situ spectroscopic techniques and computational methods like Density Functional Theory (DFT) are crucial tools for elucidating these mechanisms. researchgate.net For example, mechanistic studies on silver-catalyzed oxidation reactions have used in situ X-ray absorption spectroscopy to identify the active catalytic species during the reaction. rsc.org Similar studies on systems with this compound could reveal the precise role of the ligand in stabilizing intermediates and facilitating key bond-forming or bond-breaking steps. The potential for hemilability, where the P=O bond can coordinate and de-coordinate, adds another layer of mechanistic complexity and opportunity for catalytic control. wikipedia.org
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined chemical systems. The directional and specific nature of hydrogen bonding makes it a cornerstone of crystal engineering, the design and synthesis of solid-state molecular architectures. rsc.orgnih.gov
This compound is an excellent candidate for use in crystal engineering due to its capacity for forming strong and directional hydrogen bonds. The P=O group is a potent hydrogen bond acceptor, while the hydroxyl group in its phosphinous acid tautomer is an excellent hydrogen bond donor.
Table 2: Potential Hydrogen Bonding Interactions of this compound
| Donor | Acceptor | Interaction Type | Supramolecular Motif | Reference |
| P-OH (Tautomer) | O =P (Another Molecule) | Strong, Directional | Dimer, Chain, Layer | researchgate.net |
| C-H (Aromatic) | O =P | Weak, Stabilizing | 3D Network Packing | rsc.org |
| Other H-bond donors (e.g., H₂O, co-formers) | O =P | Strong, Directional | Co-crystal, Hydrate | mdpi.com |
The combination of the rigid, planar dibenzophosphole core and the strong, directional hydrogen bonding capabilities of this compound facilitates the construction of highly ordered supramolecular architectures. By forming predictable synthons, such as the hydrogen-bonded dimers mentioned previously, it is possible to engineer extended structures with desired topologies.
For example, research on analogous phosphonic acids has shown that they can form staircase-like chains through double hydrogen bonds. researchgate.net These chains can then be interwoven with other molecules through secondary hydrogen bonds to build complex three-dimensional networks. researchgate.net Similarly, this compound can be co-crystallized with other organic molecules (co-formers) that have complementary hydrogen bonding sites. This strategy allows for the creation of multi-component crystals where the properties of the final material are a synergistic combination of its individual parts, a central goal of crystal engineering. uc.pt The predictable self-assembly of this compound makes it a valuable synthon for the rational design of new functional materials.
Development as Advanced Materials Components
The unique structure of this compound, which combines a rigid phosphaphenanthrene-like framework with a reactive hydroxyl group, makes it a compelling candidate for the development of advanced materials with tailored properties.
Incorporation into Polymers and Oligomers
The presence of a hydroxyl group on the phosphorus center of this compound provides a reactive site for its incorporation into various polymer backbones or as a pendant group. This can be achieved through common polymerization techniques such as condensation polymerization or by post-polymerization modification. The integration of this phosphanthridine (B85997) oxide moiety is anticipated to impart a range of desirable characteristics to the resulting polymers and oligomers.
Drawing parallels with structurally similar phosphaphenanthrene derivatives like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), the incorporation of this compound is expected to enhance the thermal stability and flame retardancy of the host polymer. The phosphorus-containing group can act as a char-forming agent, which is a key mechanism in imparting flame resistance to materials.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Method of Incorporation | Potential Properties |
| Polyesters | Condensation polymerization with diacids/diols | Enhanced thermal stability, flame retardancy |
| Polyurethanes | Reaction with isocyanates | Improved thermal and mechanical properties |
| Epoxy Resins | Curing agent or additive | Increased flame resistance, modified curing kinetics |
| Polyacrylates | As a functional monomer or via grafting | Introduction of phosphorescent or fluorescent properties |
Applications in Optical or Electronic Materials (e.g., Dyes)
Organophosphorus compounds, particularly those with extended aromatic systems, have garnered significant attention for their potential in optical and electronic applications. The phosphanthridine core of this compound, with its biphenyl-like structure, suggests that this compound and its derivatives could exhibit interesting photophysical properties.
While specific studies on the optical properties of this compound are not yet widely reported, research on analogous phosphaphenanthrene-containing materials has shown promising results. For instance, polymers incorporating such moieties have been observed to exhibit blue light emission, a sought-after characteristic for applications in organic light-emitting diodes (OLEDs). The polarity of the P=O bond and the potential for modification at the hydroxyl group could allow for the fine-tuning of the emission wavelength and quantum efficiency.
Furthermore, the rigid and planar nature of the phosphanthridine ring system could be leveraged in the design of novel dyes and pigments with high thermal and chemical stability.
Utility as Building Blocks and Reactive Intermediates in Complex Organic Synthesis
Beyond materials science, the chemical reactivity of this compound positions it as a valuable building block for the synthesis of more complex organic molecules. The hydroxyl group attached to the phosphorus atom can serve as a handle for a variety of chemical transformations.
For example, this hydroxyl group can be converted into a leaving group, enabling nucleophilic substitution at the phosphorus center. This would open up pathways to a wide range of new phosphanthridine derivatives with diverse functionalities. Such derivatives could find applications in catalysis, medicinal chemistry, and as ligands for metal complexes.
The phosphine oxide moiety itself can participate in various reactions, including reductions to the corresponding phosphine, which could then be used in reactions like the Wittig or Staudinger reactions. The strategic placement of the phosphorus atom within a tricyclic system offers unique steric and electronic environments that could lead to novel reactivity and selectivity in these transformations.
Table 2: Potential Synthetic Transformations of this compound
| Reagent/Condition | Product Type | Potential Application |
| Chlorinating agent (e.g., SOCl₂) | 5-Chloro-5,6-dihydrophosphanthridine 5-oxide | Intermediate for nucleophilic substitution |
| Reducing agent (e.g., Silanes) | 5,6-Dihydrophosphanthridine | Ligand synthesis, organocatalysis |
| Alkyl/Aryl halides (after deprotonation) | 5-Alkoxy/Aryloxy-5,6-dihydrophosphanthridine 5-oxides | Fine-tuning of electronic and steric properties |
| Grignard or organolithium reagents | Tertiary phosphine oxides | Precursors to complex organophosphorus compounds |
Future Research Perspectives and Emerging Areas
Innovations in Green and Sustainable Synthesis of 5,6-Dihydro-5-phosphanthridinol 5-oxide
The chemical industry is increasingly focusing on environmentally benign and sustainable manufacturing processes. fao.orgacs.orgnih.gov Future research into the synthesis of this compound is expected to align with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. fao.orgacs.orgnih.gov Key areas of innovation will likely include the development of catalytic processes that replace stoichiometric reagents, the use of safer and more environmentally friendly solvents, and the design of synthetic routes with higher atom economy. fao.orgacs.orgnih.gov
One promising avenue is the exploration of visible-light-induced syntheses, which can proceed under mild, ambient conditions without the need for external photosensitizers. nih.gov This approach offers a greener alternative to traditional methods that often require harsh reaction conditions. nih.gov Additionally, microwave-assisted synthesis presents another opportunity for sustainable production, as it can significantly reduce reaction times and energy consumption. tandfonline.com
Future research will also likely focus on developing a comprehensive framework for the sustainable synthesis of organophosphates, incorporating life cycle assessment to evaluate the environmental and human health impacts from raw material to final product. fao.orgacs.orgnih.govacs.org This holistic approach will guide the development of more sustainable chemical entities. fao.orgacs.orgnih.govacs.org The deoxygenation of phosphine (B1218219) oxides is another critical area for improving the sustainability of phosphorus chemistry, with novel catalytic strategies being developed to reduce the thermodynamic inertness of the P=O bond under milder conditions. acs.org
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Organophosphorus Compounds
| Feature | Conventional Synthesis | Green and Sustainable Synthesis |
| Reagents | Often relies on stoichiometric and hazardous reagents. | Employs catalytic and less toxic reagents. |
| Solvents | Frequently uses volatile and toxic organic solvents. | Prefers water, supercritical fluids, or solvent-free conditions. |
| Energy | Typically requires high temperatures and pressures. | Utilizes alternative energy sources like microwaves and visible light for milder conditions. |
| Waste | Generates significant amounts of by-products and waste. | Designed for high atom economy and minimal waste generation. |
| Lifecycle | Limited consideration of the overall environmental impact. | Incorporates life cycle assessment for a holistic view of sustainability. fao.orgacs.orgnih.govacs.org |
Advanced Functionalization and Derivatization Strategies
To fully unlock the potential of this compound, the development of advanced methods for its functionalization and derivatization is crucial. Future research in this area will likely focus on creating a diverse library of derivatives with tailored properties for specific applications. This includes the introduction of various functional groups onto the phosphanthridine (B85997) core and modifications at the phosphorus center.
One key strategy will be the development of novel C-P bond-forming reactions, which are central to the synthesis of a wide range of organophosphorus compounds. acs.org Researchers are exploring catalyst-free methods for the phosphorylation of various organic molecules with phosphine oxides, allowing for the creation of new and complex structures under mild conditions. acs.org The synthesis of P-stereogenic phosphine oxides is another area of intense research, with visible-light-induced C-P coupling reactions showing great promise for producing chiral compounds with high enantioselectivity. nih.gov
Furthermore, the development of multicomponent reactions (MCRs) involving phosphine oxides is expected to provide efficient and atom-economical pathways to complex molecules. nih.gov These reactions allow for the construction of intricate molecular architectures in a single step from simple starting materials. nih.gov The synthesis of phosphine oxides bearing various carbo- and heterocyclic frameworks is also an active area of investigation, with protocols being developed for broad substrate scope and high yields. researchgate.net
Table 2: Potential Functionalization and Derivatization Strategies
| Strategy | Description | Potential Outcome |
| C-H Arylation | Palladium-catalyzed desymmetric enantioselective C-H arylation to create P-stereogenic phosphinamides. nih.gov | Access to a wide range of chiral phosphinamide-based catalysts and ligands. |
| Multicomponent Reactions | One-pot synthesis involving phosphine oxides, anilines, and other building blocks to create complex heterocyclic systems. nih.gov | Rapid and efficient generation of diverse molecular scaffolds with potential biological activity. |
| Visible-Light-Induced C-P Coupling | Enantioretentive coupling of phosphine oxides with heteroaryl chlorides under air conditions. nih.gov | Synthesis of P-chiral heteroaryl phosphine oxides with excellent enantiomeric excess. |
| Michael Addition | Addition of phosphine oxides to various acceptors to introduce the phosphine oxide moiety into different molecular frameworks. researchgate.net | Creation of novel phosphine oxide-containing building blocks for medicinal chemistry and materials science. |
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
Future research will likely employ ML models to predict the biological activity, toxicity, and physicochemical properties of novel this compound derivatives. arxiv.orgarxiv.orgresearchgate.net By training on existing datasets of organophosphorus compounds, these models can identify promising candidates for further experimental investigation, thereby reducing the time and cost associated with drug discovery and materials development. arxiv.orgarxiv.orgresearchgate.net For instance, recurrent neural networks (RNNs) with attention models are being used to generate novel organophosphorus molecules with desired properties, such as high druglikeness and low toxicity. arxiv.orgarxiv.orgresearchgate.net
Exploration of Novel Catalytic Systems
The unique electronic and steric properties of this compound make it an attractive scaffold for the development of novel catalytic systems. wikipedia.orgbohrium.com The phosphoryl group (P=O) can act as a Lewis base, coordinating to metal centers and influencing their catalytic activity. bohrium.com Future research will likely explore the use of this compound and its derivatives as ligands in a variety of metal-catalyzed reactions.
Phosphine oxides are known to be effective ligands in homogeneous catalysis, and their complexes with various metals can catalyze a wide range of chemical transformations, including polymerizations, C-C bond activations, and oxidation-reduction reactions. wikipedia.orgbohrium.com The substituents on the phosphorus atom can be tuned to modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic performance. bohrium.com
Furthermore, the development of phosphorus-based organocatalysis is a rapidly growing field, and this compound could serve as a precursor to new classes of organocatalysts. nih.gov For example, phosphinamide-based catalysts have shown great promise in a variety of asymmetric transformations. nih.gov The rigid tricyclic structure of the phosphanthridine core could provide a unique chiral environment for stereoselective catalysis.
Cross-Disciplinary Research at the Interface of Chemistry and Materials Science
The intersection of chemistry and materials science offers exciting opportunities for the application of this compound in the development of advanced functional materials. frontiersin.orgethz.chresearchgate.net Organophosphorus compounds, in general, have found use in a variety of materials, including flame retardants, polymers, and metal-organic frameworks (MOFs). frontiersin.orgethz.chresearchgate.net
One area of potential is the incorporation of the this compound moiety into polymer backbones to create materials with enhanced thermal stability and flame retardancy. frontiersin.org The phosphorus-containing group can act as a char-forming agent, which helps to insulate the underlying material from heat and prevent the spread of fire. frontiersin.org
The phosphine oxide group is also a strong hydrogen bond acceptor, which could be exploited in the design of self-healing materials and supramolecular assemblies. nih.gov Furthermore, the ability of phosphine oxides to coordinate with metal ions makes them interesting building blocks for the construction of porous materials like MOFs. ethz.ch These materials have potential applications in gas storage, separation, and catalysis. ethz.ch The rigid and well-defined structure of this compound could lead to the formation of MOFs with unique pore geometries and functionalities.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 5,6-Dihydro-5-phosphanthridinol 5-oxide with high purity?
- Methodological Answer : Synthesis optimization requires strict control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, alkaline cleavage of phospholium salts (e.g., dibenzophospholium derivatives) under aqueous acetone with sodium hydroxide has been shown to yield phosphole oxides selectively, but side reactions may occur if pH or temperature deviates . Characterization should include P NMR to confirm phosphorus oxidation states and HPLC to assess purity.
Q. How should researchers address the instability of phosphanthridinol oxide derivatives during storage?
- Methodological Answer : Instability in phosphole oxide systems is often linked to moisture sensitivity or light-induced degradation. Store the compound in anhydrous, inert environments (argon atmosphere) at ≤-20°C. Use desiccants like phosphorus pentoxide (PO), which is highly hygroscopic and effective for maintaining dry conditions . Accelerated aging studies under controlled humidity/temperature can predict long-term stability.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine H, C, and P NMR to confirm molecular structure and oxidation state. FT-IR can identify P=O stretching vibrations (~1250–1300 cm). For crystallinity analysis, X-ray diffraction is preferred, though alternative methods like powder XRD or DSC (melting point correlation) may suffice if crystals are unavailable .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the reactivity of phosphanthridinol oxides in nucleophilic vs. electrophilic environments?
- Methodological Answer : Contradictions may arise from solvent effects or competing reaction pathways. Design experiments comparing reactivity in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. Kinetic studies (e.g., time-resolved NMR) can identify intermediates, while computational modeling (DFT calculations) may clarify electronic factors influencing reactivity .
Q. What strategies are effective for studying the enzymatic interactions of phosphanthridinol oxide derivatives?
- Methodological Answer : Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity with enzymes like phosphatases or kinases. For example, pyridoxal 5'-phosphate (a structurally related cofactor) binds to enzymes via Schiff base formation, suggesting similar approaches for phosphanthridinol oxides . Pre-treat samples to remove bacterial endotoxins if testing in cell-based systems .
Q. How can researchers design experiments to probe the ring strain and stability of the phosphanthridinol oxide system?
- Methodological Answer : Comparative studies with analogous compounds (e.g., dibenzophosphole 5-oxides) can highlight structural influences on stability. Perform thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Alkaline cleavage experiments (as in dibenzophospholium salts) may reveal mechanistic differences in ring-opening pathways .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing inconsistent biological activity data across phosphanthridinol oxide analogs?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., substituent electronegativity, steric bulk) with activity trends. Include negative controls (e.g., unmodified phosphole derivatives) to isolate the 5-oxide group’s contribution .
Q. How should researchers validate computational models predicting the electronic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
